1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone
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Description
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone is a chemical compound synthesized for various research purposes. It's a derivative of the benzisoxazole family, often studied for its properties and potential applications in different fields.
Synthesis Analysis
The synthesis of compounds related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has been achieved through methods like click chemistry. In one study, a related compound was synthesized starting with 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone (Govindhan et al., 2017). Another related synthesis involved 3-(piperidin-4-yl)benzo[d]isoxazole as a starting material (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like IR, NMR, LC-MS spectra, and X-ray diffraction studies. These methods confirm the structure and help understand the molecular conformations (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical properties of related benzisoxazole derivatives have been explored through various studies. For example, the reactivity and stability of these compounds are examined using different spectroscopic techniques and molecular docking studies (Mary et al., 2015).
Physical Properties Analysis
Physical properties like thermal stability can be analyzed using techniques like TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry). These techniques help understand the compound's stability under various temperature conditions (Govindhan et al., 2017).
Chemical Properties Analysis
The chemical properties, such as the interaction of these compounds with other molecules or their reactivity, are key areas of research. Studies often focus on aspects like molecular docking, which helps understand how these compounds interact at the molecular level, potentially revealing their mechanism of action in biological systems (Mary et al., 2015).
Scientific Research Applications
Synthesis and Structural Characterization
Research has demonstrated the successful synthesis of compounds related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, employing click chemistry approaches and various characterization techniques. Govindhan et al. (2017) synthesized a compound using a click chemistry approach and characterized it using IR, NMR, MS studies, and single crystal XRD analysis. The thermal stability was assessed through TGA and DSC techniques, and Hirshfeld surfaces computational method was used to analyze intercontacts in the crystal structure (Govindhan et al., 2017). Similarly, Benaka Prasad et al. (2018) prepared a novel bioactive heterocycle from 3-(piperidin-4-yl)benzo[d]isoxazole, characterizing its structure through IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (Benaka Prasad et al., 2018).
Pharmacokinetics and Biological Applications
The pharmacokinetic nature of newly synthesized molecules related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has been explored through the binding analysis with human serum albumin, suggesting potential for further biological applications (Govindhan et al., 2017). Additionally, the antimicrobial activity of derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone was tested against bacterial and fungal organisms, showcasing the compound's potential in antimicrobial therapy (K. S. Kumar et al., 2019).
Cytotoxicity and Anticancer Activity
The cytotoxicity of synthesized compounds related to 1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone has been evaluated, with findings indicating potential biological applications. Govindhan et al. (2017) reported on the cytotoxic studies of their synthesized compound, which could provide insights into the development of new therapeutic molecules (Govindhan et al., 2017). Furthermore, Muniyappan et al. (2020) synthesized a library of novel 5-fluorobenzoisoxazolyl-piperidinyl-1, 2, 3-triazole derivatives, evaluated for cytotoxicity against HepG-2 and A549 cancer cells, suggesting significant potential in cancer therapy (Muniyappan et al., 2020).
properties
IUPAC Name |
1-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9(18)17-6-4-10(5-7-17)14-12-8-11(15)2-3-13(12)19-16-14/h2-3,8,10H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNSVLCWHLHDLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NOC3=C2C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone |
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